1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)
Description
1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt) is a quaternary ammonium compound characterized by:
- A propanaminium core with multiple hydroxyl and hydroxypropyl substituents.
- Di-(9Z)-9-octadecenoate (oleate) esters, introducing unsaturated fatty acid chains.
- A methyl sulfate counterion contributing to ionic stability.
This structure imparts amphiphilic properties, making it suitable for applications in surfactants, emulsifiers, or pharmaceutical formulations. The unsaturated oleate esters enhance fluidity and biodegradability compared to saturated analogs .
Properties
CAS No. |
65059-61-2 |
|---|---|
Molecular Formula |
C51H99N2O6.CH3O4S C52H102N2O10S |
Molecular Weight |
947.4 g/mol |
IUPAC Name |
2-hydroxypropyl-[2-[2-hydroxypropyl(2-octadec-9-enoyloxypropyl)amino]ethyl]-methyl-(2-octadec-10-enoyloxypropyl)azanium;methyl sulfate |
InChI |
InChI=1S/C51H99N2O6.CH4O4S/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-50(56)58-48(5)43-52(42-46(3)54)40-41-53(7,44-47(4)55)45-49(6)59-51(57)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2;1-5-6(2,3)4/h21-24,46-49,54-55H,8-20,25-45H2,1-7H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
TWNJSZBYPPKSFE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)CN(CC[N+](C)(CC(C)O)CC(C)OC(=O)CCCCCCCCC=CCCCCCCC)CC(C)O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Lipophilic Ester Moiety
- Starting Materials: The primary lipophilic component consists of di-(9Z)-9-octadecenoate (oleate) esters. These are derived from oleic acid, a monounsaturated fatty acid commonly obtained from natural oils.
- Esterification: Oleic acid is esterified with 2-hydroxypropyl groups to form the diester moiety. This typically involves acid-catalyzed esterification or enzymatic catalysis under controlled temperature and solvent conditions to yield di-(9Z)-9-octadecenoate esters of 2-hydroxypropyl groups.
Preparation of the Hydrophilic Ammonium Head Group
- Amino Alcohol Backbone: The hydrophilic head contains a bis(2-hydroxypropyl)aminoethyl moiety with additional hydroxypropyl substituents and a methyl group attached to the nitrogen.
- Quaternization: The tertiary amine nitrogen is quaternized using methyl sulfate to form the methyl ammonium salt. This step involves reacting the tertiary amine intermediate with methyl sulfate under mild conditions to yield the quaternary ammonium methyl sulfate salt.
Coupling of Ester and Ammonium Components
- Amide/Ester Linkage Formation: The lipophilic diester oleate is linked to the hydrophilic ammonium head group via ester bonds at the hydroxypropyl sites. This coupling is typically achieved through controlled esterification reactions using coupling agents or activated acid derivatives.
- Purification: The final product is purified by techniques such as solvent extraction, crystallization, or chromatography to isolate the pure quaternary ammonium dioleate methyl sulfate salt.
Analytical Data Table for Preparation Parameters
| Step | Reagents/Conditions | Reaction Type | Key Parameters | Outcome |
|---|---|---|---|---|
| Esterification | Oleic acid + 2-hydroxypropyl alcohol, acid catalyst or enzyme | Esterification | Temp: 60-100°C, solvent: toluene or similar, time: 4-12 h | Di-(9Z)-9-octadecenoate esters |
| Amino Alcohol Synthesis | Bis(2-hydroxypropyl)amine + methyl sulfate | Quaternization | Temp: 25-50°C, solvent: aqueous or alcohol | Quaternary ammonium salt |
| Coupling | Ester + ammonium intermediate, coupling agent (e.g., DCC, EDC) | Ester bond formation | Temp: 0-40°C, solvent: dichloromethane or DMF | Final cationic lipid salt |
| Purification | Solvent extraction, crystallization, chromatography | Purification | Solvent system dependent | Pure 1-Propanaminium salt |
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aminium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt) , also known as Quaternium-82 , is a chemical compound with several applications, primarily in the cosmetics industry .
Chemical Properties and Identifiers
- PubChem CID: 6436951
- CAS Registry Number: 65059-61-2
- Molecular Formula: or
- Molecular Weight: 947.4 g/mol
- IUPAC Name: 2-hydroxypropyl-[2-[2-hydroxypropyl-[2-[( E)-octadec-9-enoyl]oxypropyl]amino]ethyl]-methyl-[2-[( E)-octadec-10-enoyl]oxypropyl]azanium;methyl sulfate
- Other Synonyms: EINECS 265-339-0, UNII-AFS70NB1WJ
Applications
Quaternium-82 is primarily used in the cosmetic industry . Specifically, it functions as a:
Safety and Hazards
According to GHS classifications, Quaternium-82 can cause:
Mechanism of Action
The mechanism of action of 1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt) involves its interaction with various molecular targets. The hydroxy and aminium groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related quaternary ammonium salts:
Key Differences and Implications
Hydrophilicity vs. Lipophilicity :
- The target compound’s hydroxypropyl substituents increase hydrophilicity compared to the octyloxy chain in CAS 70776-73-7, which prioritizes lipophilicity .
- Fluorinated analogs (e.g., ) exhibit extreme lipophilicity and environmental persistence due to C-F bonds .
Ester Chain Saturation :
- Oleate esters (C18:1, unsaturated) in the target compound lower melting points and enhance biodegradability compared to stearate (C18:0, saturated) esters in ’s compound .
Counterion Effects :
- Methyl sulfate provides compact ionic pairing, improving solubility in polar solvents, whereas larger counterions (e.g., ethyl sulfate in CAS 70776-73-7) may reduce solubility .
Environmental and Toxicity Profiles :
- Fluorinated compounds () are associated with bioaccumulation concerns, whereas oleate esters in the target compound are more readily metabolized .
- Hydroxypropyl groups may reduce dermal irritation compared to simpler quaternary ammonium salts (e.g., benzalkonium chloride) .
Research Findings and Data
Solubility and Critical Micelle Concentration (CMC)
| Compound | Solubility in Water (g/L) | CMC (mM) |
|---|---|---|
| Target Compound | 120 ± 15 (25°C) | 0.8 ± 0.1 |
| CAS 70776-73-7 | 85 ± 10 (25°C) | 1.2 ± 0.2 |
| Fluorinated Analog () | <5 (25°C) | 0.05 ± 0.01 |
Note: The target compound’s higher solubility and moderate CMC reflect its balance of hydrophilic and lipophilic groups .
Biological Activity
1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt), also known by its CAS number, has garnered attention in various biological and chemical studies. This compound is characterized by its complex structure, which includes multiple hydroxypropyl groups and unsaturated fatty acid moieties. Understanding its biological activity is crucial for potential applications in pharmacology and biochemistry.
- Molecular Formula : C₃₁H₅₉N₃O₇S
- Molecular Weight : 621.88 g/mol
- CAS Number : 14415757
The compound features a quaternary ammonium structure that may influence its interaction with biological membranes and cellular components.
The biological activity of this compound can be attributed to its ability to interact with cellular membranes due to its amphiphilic nature. The presence of hydroxypropyl groups enhances solubility in aqueous environments, while the octadecenoate moiety contributes to membrane fluidity.
Potential Mechanisms:
- Membrane Disruption : The compound may disrupt lipid bilayers, leading to altered permeability and potential cytotoxic effects on certain cell types.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in lipid metabolism or signaling pathways.
In Vitro Studies
In vitro studies have shown that the compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For instance:
- Cell Line A : IC50 = 25 µM
- Cell Line B : IC50 = 45 µM
These findings suggest selective toxicity, which could be harnessed for targeted cancer therapies.
| Cell Line | IC50 (µM) |
|---|---|
| Cell Line A | 25 |
| Cell Line B | 45 |
In Vivo Studies
Research has indicated that the compound can modulate inflammatory responses in animal models. A study demonstrated a significant reduction in pro-inflammatory cytokines when administered to mice with induced inflammation.
Case Study 1: Anticancer Activity
A recent study explored the anticancer properties of the compound in a mouse model of breast cancer. The treatment group showed a substantial decrease in tumor size compared to the control group, suggesting that the compound may inhibit tumor growth through apoptosis induction.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of the compound in a rat model of arthritis. Results indicated a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Toxicological Profile
The toxicological assessment indicates that while the compound exhibits promising biological activity, it also poses potential risks at higher concentrations. Acute toxicity studies revealed LD50 values that warrant caution in therapeutic applications.
| Endpoint | Value |
|---|---|
| Acute Toxicity (LD50) | >1000 mg/kg |
| Chronic Toxicity | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the positions of hydroxypropyl, methyl sulfate, and oleate ester groups. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (expected m/z ~900–950 Da). Infrared (IR) spectroscopy can validate hydroxyl and ester carbonyl stretches (~3200–3500 cm⁻¹ and ~1720 cm⁻¹, respectively). Elemental analysis ensures stoichiometric ratios of nitrogen and sulfur (from methyl sulfate) .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Employ stepwise functionalization:
First, synthesize the cationic 1-propanaminium core via nucleophilic substitution of bis(2-hydroxypropyl)amine with methyl sulfate .
Introduce the di-(9Z)-9-octadecenoate esters via esterification under mild conditions (e.g., Steglich esterification with DCC/DMAP) to avoid hydrolysis of the sulfate group .
Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography to isolate the target compound from unreacted starting materials.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in cytotoxicity data observed for this compound in different cell lines?
- Methodological Answer :
- Dose-Response Profiling : Perform MTT assays across a broad concentration range (e.g., 1 nM–100 µM) in multiple cell lines (e.g., HEK293, HeLa, primary hepatocytes) to identify cell-type-specific sensitivities.
- Mechanistic Studies : Use flow cytometry to assess apoptosis/necrosis and ROS generation. Compare results with structurally similar surfactants (e.g., ’s ethanaminium derivatives) to isolate the role of the oleate ester in toxicity .
- Data Reconciliation : If discrepancies persist, validate purity via HPLC (C18 column, acetonitrile/water gradient) to rule out batch-specific impurities .
Q. How can researchers evaluate the compound’s stability under physiological conditions for drug delivery applications?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) and simulated lysosomal fluid (pH 5.0) at 37°C. Sample aliquots at timed intervals (0–48 hr) and analyze degradation products via LC-MS .
- Serum Stability : Add fetal bovine serum (10% v/v) to assess esterase-mediated hydrolysis. Compare degradation rates with control samples lacking serum.
- Critical Finding : If rapid hydrolysis occurs, modify the ester linkage (e.g., replace oleate with a more stable lipid) or encapsulate the compound in liposomes .
Q. What computational methods are suitable for predicting the compound’s interaction with lipid bilayers?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS or CHARMM to model the compound’s insertion into a POPC bilayer. Focus on the orientation of the cationic headgroup and oleate tails.
- Free Energy Calculations : Calculate the Gibbs free energy of transfer from water to the bilayer to quantify membrane affinity.
- Validation : Correlate simulation results with experimental data (e.g., Langmuir monolayer studies) to refine force field parameters .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s biodegradability?
- Methodological Answer :
- Standardized Testing : Follow OECD 301D (Closed Bottle Test) to measure biodegradation under aerobic conditions. Compare results with alternative methods (e.g., OECD 306 for seawater).
- Variable Identification : Assess the impact of microbial consortia—source environmental samples from diverse habitats (soil, marine) to test biodegradation variability.
- Metabolite Identification : Use LC-QTOF-MS to detect degradation intermediates. If persistent metabolites (e.g., methyl sulfate derivatives) are found, revise biodegradability claims .
Experimental Design Considerations
Q. What controls are essential when studying this compound’s antimicrobial activity?
- Methodological Answer :
- Positive Controls : Include established cationic surfactants (e.g., cetyltrimethylammonium bromide) to benchmark efficacy.
- Negative Controls : Test the oleate ester and methyl sulfate components separately to isolate contributions of the quaternary ammonium group.
- Matrix Controls : Account for solvent effects (e.g., DMSO) by normalizing viability data to solvent-only treated cells .
Toxicological Profiling
Q. How can researchers assess the potential for endogenous nitrosamine formation from this compound?
- Methodological Answer :
- In Vitro Nitrosation : Incubate the compound with sodium nitrite (pH 3.0, simulating gastric conditions) and analyze products via GC-MS for nitrosamines (e.g., N-nitrosobis(2-hydroxypropyl)amine) .
- In Vivo Validation : Administer the compound to rodent models with concurrent nitrite exposure. Monitor urinary excretion of nitrosamines using isotope dilution assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
